molecular formula C5H7N3O4S2 B15218726 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid CAS No. 138352-18-8

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid

Cat. No.: B15218726
CAS No.: 138352-18-8
M. Wt: 237.3 g/mol
InChI Key: BDIQNCJJPQNEFR-UHFFFAOYSA-N
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Description

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is a nitrogen-sulfur heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5, a methylsulfonylacetic acid moiety at position 2, and a sulfonyl bridge. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including anticonvulsant, anticancer, and enzyme inhibition activities. Its synthesis typically involves multi-step reactions, including heterocyclization, alkylation, and sulfonation, as seen in related compounds .

Properties

CAS No.

138352-18-8

Molecular Formula

C5H7N3O4S2

Molecular Weight

237.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfonyl]acetic acid

InChI

InChI=1S/C5H7N3O4S2/c6-5-8-7-3(13-5)1-14(11,12)2-4(9)10/h1-2H2,(H2,6,8)(H,9,10)

InChI Key

BDIQNCJJPQNEFR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets, such as urease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of certain bacteria, such as Helicobacter pylori .

Comparison with Similar Compounds

Structural Analogs

Sulfanylacetic Acid Derivatives
  • Example: 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives (e.g., from ).
  • Structural Differences : These compounds replace the sulfonyl (-SO₂-) group with a sulfanyl (-S-) bridge.
Acetamide-Linked Thiadiazoles
  • Example: N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives ().
  • Structural Differences : The acetic acid moiety is replaced by benzamide, altering solubility and pharmacokinetics.
  • Impact : The carboxylic acid group in the target compound increases hydrophilicity, favoring salt formation and bioavailability in physiological environments .
Triazole-Thiadiazole Hybrids
  • Example: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ().
  • Structural Differences : Incorporates a triazole ring and thioether linkages instead of the sulfonyl-acetic acid group.
  • Impact : The hybrid structure in shows enhanced enzyme-binding energy, suggesting that multi-heterocyclic systems may outperform single-ring analogs in target specificity .

Pharmacological Activities

Anticonvulsant Activity
  • Target Compound: Predicted to exhibit anticonvulsant activity via modulation of GABAergic pathways, similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one (85.44% inhibition in MES/scPTZ models; ).
  • Key Difference : The sulfonyl group may reduce neurotoxicity compared to chlorinated analogs, as seen in phenytoin-like derivatives ().
Anticancer Potential
  • Target Compound: Likely inhibits carbonic anhydrase IX (CA-IX) due to structural similarity to 5-amino-1,3,4-thiadiazole-2-sulfonamide ().
  • Comparison: Derivatives like {2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione () show antiproliferative effects, but the acetic acid group in the target compound may enhance solubility for improved tumor penetration .

Physicochemical Properties

  • Solubility: The sulfonyl-acetic acid group enhances water solubility compared to esters (e.g., methyl 2-{[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate; ).
  • Stability : Sulfonyl derivatives exhibit greater oxidative stability than sulfanyl or mercapto analogs (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide; ) .

Biological Activity

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid, also known by its CAS number 72836-12-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(((5-amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is C5H7N3O4S2C_5H_7N_3O_4S_2, with a molecular weight of approximately 237.25 g/mol. Its structure features a thiadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
IVStaphylococcus aureus2762.5
VEscherichia coli22125
IVCandida albicans32100
VKlebsiella pneumoniae16250

The compounds demonstrated a strong inhibition zone against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .

Anticancer Activity

Recent studies have evaluated the anticancer effects of thiadiazole derivatives on various cancer cell lines.

Case Study: Evaluation of Cell Viability

In a study involving LoVo and MCF-7 cancer cell lines, several thiadiazole derivatives were tested for their ability to reduce cell viability:

  • Compound 2g significantly reduced cell viability below 50% at concentrations of 200 μM after both 24 and 48 hours.
  • Compound 3c showed minimal impact on cell viability compared to others.

The results indicated that the presence of specific functional groups within the thiadiazole structure enhances anticancer activity .

Table 2: Effects on Cell Viability

CompoundCell LineConcentration (μM)Viability Reduction (%)
2gLoVo200<50
3cMCF-7200Minimal

Cytotoxicity Studies

Cytotoxicity assessments revealed that compound 2g exhibited low toxicity in Daphnia tests, with lethality percentages below 20% at concentrations up to 200 μM. This suggests a favorable safety profile alongside its biological activity .

Molecular docking studies have suggested that the compound can inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity by interacting with the ATP-binding domain. The presence of sulfone and amino groups was crucial for enhancing these inhibitory effects .

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